molecular formula C19H20ClFN2O B1327361 2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898762-21-5

2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327361
CAS No.: 898762-21-5
M. Wt: 346.8 g/mol
InChI Key: GTPGKUSNFHAIDS-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20ClFN2O. It is known for its unique structure, which includes a benzophenone core substituted with chloro, fluoro, and piperazinomethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-fluoro-2’-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-2’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of substituted benzophenone derivatives.

    Oxidation Products: Formation of carboxylic acids or ketones.

    Reduction Products: Formation of alcohols or amines.

Scientific Research Applications

2-Chloro-4-fluoro-2’-(4-methylpiperazinomethyl) benzophenone is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-2’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(21)12-18(17)20/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPGKUSNFHAIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643891
Record name (2-Chloro-4-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-21-5
Record name (2-Chloro-4-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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